molecular formula C15H18N6O4S2 B2483361 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 886940-33-6

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Katalognummer: B2483361
CAS-Nummer: 886940-33-6
Molekulargewicht: 410.47
InChI-Schlüssel: LAVRNZXHUVETCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a tert-butyl urea group at position 5 and a 3-nitrophenyl acetamide moiety linked via a thioether bridge. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Eigenschaften

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4S2/c1-15(2,3)18-12(23)17-13-19-20-14(27-13)26-8-11(22)16-9-5-4-6-10(7-9)21(24)25/h4-7H,8H2,1-3H3,(H,16,22)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRNZXHUVETCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a novel organic molecule characterized by its complex structure, which includes a thiadiazole ring, a thioether linkage, and a urea functional group. This article reviews the biological activity associated with this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Structural Features

The unique structural components of this compound contribute significantly to its biological properties:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Thioether Linkage : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Urea Functional Group : Often associated with biological activity due to its ability to form hydrogen bonds with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. The presence of both thiadiazole and thiazole moieties in similar compounds has been linked to enhanced potency against various pathogens. For instance:

CompoundActivityReference
1,3,4-Thiadiazole derivativesAntimicrobial
Urea-based compoundsAntibacterial
Thiazole derivativesAntifungal

The compound under discussion may exhibit similar antimicrobial effects due to its structural similarities with these established classes of compounds.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. For example, studies have shown that certain thiadiazole-based compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways related to cancer cell proliferation.

Case Study : A study on novel thiadiazole-imidazole derivatives indicated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2-1), suggesting that modifications in the thiadiazole structure can lead to enhanced anticancer properties .

Comparative Analysis

To better understand the potential of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide, a comparative analysis with known bioactive compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
AcetazolamideThiadiazole ringCarbonic anhydrase inhibitorEstablished drug for glaucoma
MethazolamideThiadiazole ringCarbonic anhydrase inhibitorUsed for altitude sickness
Nitroimidazole derivativesNitro group + imidazole ringAntiparasiticEffective against T. brucei

This table illustrates how variations in structural features can lead to significant differences in biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 1,3,4-thiadiazole scaffold but differ in substituents, impacting physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituents at Thiadiazole Core Acetamide Substituent Key Functional Groups Bioactivity (Target/IC50)
Target Compound 5-(3-(tert-butyl)ureido), 2-thioether 3-nitrophenyl Ureido, nitro, thioether Hypothesized Akt inhibition
N-(5-((4-Chlorophenyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzylthio 5-isopropyl-2-methylphenoxy Phenoxy, chlorobenzyl Antimicrobial (NMR data)
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) 4-nitrophenylamino 6-nitrobenzothiazol Nitrobenzothiazole, thioether Akt inhibition (86.52%)
N-(5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-2-yl)acetamide (4g) 3-phenylureido 6-methylbenzothiazol Ureido, benzothiazole Antiproliferative (GC-MS)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Ethyl, thienopyrimidinone 4-nitrophenyl Thienopyrimidinone, nitro CDK5/p25 inhibition (hypothetical)

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., compound 8 ) exhibit higher melting points (260–265°C) compared to chlorobenzyl derivatives (132–140°C), suggesting stronger intermolecular interactions due to nitro’s polarity.
  • Synthetic Yield : Thiadiazole derivatives with benzylthio substituents (e.g., 5h ) show higher yields (85–88%) than nitro-containing analogs (68–72%) due to steric and electronic effects.

Pharmacological Activity

  • Anticancer Activity : Compounds with nitro groups (e.g., 3 and 8 ) induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). The target compound’s 3-nitrophenyl group may similarly enhance kinase binding via π-π interactions.
  • Enzyme Inhibition: Thienopyrimidinone analogs (e.g., 15) target CDK5/p25, while benzothiazole derivatives (e.g., 4g) show antiproliferative activity via undefined mechanisms. The tert-butyl ureido group in the target compound may stabilize interactions with hydrophobic enzyme pockets.

Research Findings and Mechanistic Insights

Molecular Docking and Binding Interactions

  • Nitro Group Role : In compound 8 , the nitro group forms salt bridges and H-bonds with Akt’s active site. The target compound’s 3-nitrophenyl moiety is predicted to interact similarly.
  • Tert-Butyl Ureido : Bulky substituents like tert-butyl may hinder binding in polar active sites but enhance affinity in hydrophobic regions (e.g., Sirt2/HDAC6 inhibitors in ).

Bioactivity Trends

  • Substituent Effects : Phenylureido derivatives (e.g., 4g ) show moderate activity (IC50 ~10 µM), while nitro-substituted analogs (e.g., 8 ) exhibit higher potency (IC50 ~2 µM). The target compound’s hybrid structure may combine these features for improved efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.